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Compound of Interest

Compound Name: Phalloidin-f-HM-SIiR

Cat. No.: B15136704

Phalloidin is a bicyclic peptide isolated from the Amanita phalloides mushroom that binds with
high affinity and specificity to F-actin, preventing its depolymerization. When conjugated to a
fluorescent dye, it becomes a powerful tool for visualizing the actin cytoskeleton. Phalloidin-f-
HM-SIR is a specialized probe where phalloidin is linked to a hydroxymethyl silicon-rhodamine
(HM-SiR) dye. HM-SIR is a spontaneously blinking fluorophore, a property that is essential for
Single-Molecule Localization Microscopy (SMLM) techniques like STORM.

STORM is an SMLM technique that achieves super-resolution by temporally separating the
fluorescence of individual molecules. By stochastically activating and imaging a sparse subset
of fluorophores in each frame, their precise locations can be determined, and a super-resolved
image is reconstructed from these localizations.

SIM, on the other hand, is a super-resolution technique that uses patterned illumination to
excite the sample. The interference between the illumination pattern and the sample structure
creates moiré fringes, which contain high-frequency spatial information that is not captured by
conventional microscopy. A series of images with the pattern shifted and rotated are processed
to reconstruct a super-resolved image, typically doubling the resolution of a conventional
microscope.

Resolution and Performance Comparison

While direct head-to-head experimental data for Phalloidin-f-HM-SiR in both STORM and SIM
is not readily available in peer-reviewed literature, a comparison can be drawn based on the
known principles of the microscopy technigues and the properties of the HM-SIR dye. The
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spontaneous blinking of HM-SIiR makes it inherently suitable for STORM. Its brightness and

photostability are general characteristics of silicon-rhnodamine dyes, which would also allow for

its use in SIM, although it is primarily designed for SMLM.

Feature

STORM with Phalloidin-f-
HM-SiR

SIM with Phalloidin-f-HM-
SiR

Lateral Resolution (XY)

<10 nm -50 nm

~100 - 120 nm

Axial Resolution (2)

<20 nm-80 nm

~300 - 350 nm

Principle

Single-molecule localization
based on spontaneous blinking
of HM-SIR.

Moiré fringe generation and

computational reconstruction.

Imaging Speed

Slower, requires acquisition of
thousands of frames.

Faster, requires a smaller

number of raw images.

Live-cell Imaging

Challenging due to long
acquisition times and potential

phototoxicity.

More suitable for live-cell
imaging due to faster
acquisition and lower light

exposure.

Fluorophore Requirement

Requires spontaneously
blinking or photoswitchable
dyes like HM-SIR.

Benefits from bright and

photostable dyes.

Complexity

High, involves complex data
analysis for localization and

reconstruction.

Moderate, involves
computational reconstruction

of raw images.

Experimental Protocols

Detailed methodologies for staining F-actin with fluorescent phalloidin for STORM and SIM are

provided below. These protocols are based on established procedures and can be adapted for

Phalloidin-f-HM-SiR.

Phalloidin Staining for STORM Imaging

This protocol is adapted from dSTORM procedures for imaging actin.
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Cell Culture and Fixation:

o

Plate cells on high-precision glass coverslips suitable for microscopy.

[¢]

Grow cells to the desired confluency.

[¢]

Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15
minutes at room temperature.

Wash the cells three times with PBS.

o

Permeabilization:

o Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room
temperature.

o Wash the cells three times with PBS.
Blocking (Optional but Recommended):

o Incubate the cells with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30
minutes to reduce non-specific binding.

Phalloidin-f-HM-SIR Staining:

o Prepare a staining solution of Phalloidin-f-HM-SIR at a concentration of 100-200 nM in
PBS.

o Incubate the cells with the staining solution for 1 hour at room temperature in the dark.
o Wash the cells three to five times with PBS to remove unbound phalloidin.
Imaging:

o Mount the coverslip on a microscope slide with a STORM imaging buffer. A common
STORM buffer composition includes an oxygen scavenging system (e.g., glucose oxidase
and catalase) and a primary thiol (e.g., B-mercaptoethanol or MEA) to facilitate fluorophore
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blinking. However, as HM-SIR is spontaneously blinking, a specialized buffer may not be
strictly necessary, though it can sometimes enhance performance.

o Acquire a large number of frames (typically 10,000-100,000) using a STORM-capable
microscope system.

o Process the raw data to localize single-molecule events and reconstruct the super-
resolved image.

Phalloidin Staining for SIM Imaging

This protocol is a standard procedure for fluorescent staining compatible with SIM.

Cell Culture and Fixation:

o Follow the same procedure as for STORM (Step 1).
e Permeabilization:

o Follow the same procedure as for STORM (Step 2).
e Blocking:

o Follow the same procedure as for STORM (Step 3).
» Phalloidin-f-HM-SIiR Staining:

o Prepare a staining solution of Phalloidin-f-HM-SiR at a concentration of 100-200 nM in
PBS.

o Incubate the cells with the staining solution for 20-30 minutes at room temperature in the
dark.

o Wash the cells three times with PBS.
e Imaging:

o Mount the coverslip on a microscope slide using a mounting medium with an appropriate
refractive index for SIM (e.g., 1.47).
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o Acquire a series of raw images (typically 9 to 15) with different orientations and phases of
the structured illumination pattern.

o Process the raw images using the SIM reconstruction software to generate the super-
resolved image.

Visualizations
Experimental Workflow for F-actin Staining
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Caption: Workflow for F-actin staining and subsequent imaging with STORM or SIM.
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Conceptual Comparison of STORM and SIM Principles
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Caption: Conceptual overview of the principles behind STORM and SIM super-resolution
microscopy.

 To cite this document: BenchChem. [Introduction to Phalloidin-f-HM-SiR and Super-
Resolution Techniques]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136704#resolution-comparison-of-phalloidin-f-hm-
Sir-in-storm-vs-sim]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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